molecular formula C17H16FNO4S B2910104 2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide CAS No. 1428358-70-6

2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide

Cat. No.: B2910104
CAS No.: 1428358-70-6
M. Wt: 349.38
InChI Key: FHOYAVKUHOZWEC-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a fluoro-substituted benzene ring, a methoxyphenoxy group, and a but-2-yn-1-yl linkage, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of 2-methoxyphenol with propargyl bromide in the presence of a base such as potassium carbonate to form 4-(2-methoxyphenoxy)but-2-yne.

    Sulfonamide formation: The intermediate is then reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide
  • 2-(4-fluorophenoxy)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide

Uniqueness

2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-fluoro-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c1-22-15-9-3-4-10-16(15)23-13-7-6-12-19-24(20,21)17-11-5-2-8-14(17)18/h2-5,8-11,19H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOYAVKUHOZWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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